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Introduction

Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone
(LHRH) used in the treatment of hormone-responsive cancers such as prostate and breast
cancer. As with any pharmaceutical compound, the control of impurities is a critical aspect of
drug development and manufacturing to ensure safety and efficacy. Goserelin EP Impurity E
is a specified impurity in the European Pharmacopoeia (EP). This technical guide provides a
detailed overview of its physicochemical properties, synthesis, and analytical characterization.

Physicochemical Properties

Goserelin EP Impurity E is chemically known as Goserelin-(1-8)-peptidyl-L-prolinohydrazide.
[1][2] Its fundamental properties are summarized in the table below. While specific
experimental data for some properties like melting point and specific rotation are not publicly
available, the provided information is based on data from various chemical suppliers and
publications.
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Table 1: Physicochemical Properties of Goserelin EP Impurity E

Property

Value

Source(s)

Chemical Name

Goserelin-(1-8)-peptidyl-L-

prolinohydrazide

[1](2]

Synonyms

des-9-L-proline-goserelin

[3]

Molecular Formula

CssHs3N17013

[2]4]

Molecular Weight 1226.41 g/mol [2][4]
CAS Number 147688-42-4 [2][4]
) ) Inferred from typical peptide
Appearance White to off-white powder ]
properties

Soluble in water. For

hydrophobic peptides,
Solubility dissolution in a small amount [5]

of DMSO followed by dilution

with water is recommended.

Long-term storage at 2-8°C is
Storage

recommended.
Melting Point Not publicly available

Specific Rotation

Not publicly available

Synthesis of Goserelin EP Impurity E

The synthesis of Goserelin EP Impurity E is a complex multi-step process typically involving

solid-phase peptide synthesis (SPPS). A patented method outlines a convergent synthesis

strategy.[3] This approach involves the synthesis of two peptide fragments, which are then

coupled and further modified to yield the final impurity.

A simplified workflow for the synthesis is illustrated in the diagram below.
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Figure 1. Synthetic workflow for Goserelin EP Impurity E.

Experimental Protocol: Synthesis

The following is a generalized protocol based on the patented synthesis method.[3]
Researchers should consult the original patent for specific reagent quantities and reaction
conditions.

1. Synthesis of Fragment 1 (Glp-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-OH):
e Resin: 2-Chlorotrityl chloride (CTC) resin is used as the solid support.

e Amino Acid Coupling: The heptapeptide is assembled on the resin using standard Fmoc-
based solid-phase peptide synthesis (SPPS) protocols. Each amino acid is sequentially
coupled after the deprotection of the Fmoc group from the preceding amino acid. Coupling
reagents such as HOBLt/DIC are utilized.[3]

o Cleavage: The synthesized peptide is cleaved from the resin using a solution of 30%
hexafluoroisopropanol (HFIP) in dichloromethane (DCM).[3]

2. Synthesis of Fragment 2 (HzN-Arg-Pro-PAM Resin):

» Resin: Boc-Pro-PAM resin serves as the starting material.
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e Boc Deprotection: The Boc protecting group is removed using a solution of trifluoroacetic
acid (TFA) in DCM (e.g., 50% TFA/DCM).[3]

e Coupling: Boc-Arg-OH is coupled to the deprotected proline residue.

» Final Deprotection: The Boc group from the arginine residue is removed to yield the
dipeptide resin.

3. Fragment Condensation and Final Steps:
o Coupling: The synthesized Fragment 1 is coupled to Fragment 2 on the solid support.

o Hydrazinolysis: The resulting peptide is cleaved from the resin and the hydrazide is formed
by treatment with a hydrazine hydrate solution (e.g., 85% hydrazine hydrate in a mixture of
1,4-dioxane and DMF).[3]

 Purification: The crude product is purified by preparative high-performance liquid
chromatography (HPLC).

» Lyophilization: The purified fractions are lyophilized to obtain the final Goserelin EP
Impurity E as a powder.

Analytical Characterization

The identification and quantification of Goserelin EP Impurity E are typically performed using
chromatographic and mass spectrometric techniques.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is essential for the separation and
quantification of Goserelin and its impurities.[6][7] While a specific validated method for
Impurity E is not publicly detailed, a general approach can be outlined.

Table 2: General HPLC Parameters for Goserelin Impurity Profiling
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Parameter

Typical Conditions

Column

C18, e.g., 4.6 x 150 mm, 5 pum

Mobile Phase A

Aqueous buffer (e.g., phosphate buffer) or water
with an ion-pairing agent (e.g., trifluoroacetic

acid)

Mobile Phase B

Acetonitrile

Gradient

A gradient elution is typically used to separate

the main component from its impurities.

Flow Rate

1.0 - 1.5 mL/min

Column Temperature

30-40°C

Detection

UV at 220 nm or 280 nm

Injection Volume

10 - 20 pL

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of impurities.[6] It

provides molecular weight information and fragmentation patterns that can confirm the identity

of Goserelin EP Impurity E.

Table 3: General LC-MS/MS Parameters for Goserelin and its Impurities
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Parameter Typical Conditions

lonization Mode Electrospray lonization (ESI), Positive Mode

For Goserelin, the doubly charged ion [M+2H]?*
Precursor lon (m/z) at m/z 635.6 has been reported.[8] A similar

approach would be used for Impurity E.

Fragmentation of the precursor ion provides
Product | /) characteristic product ions for structural
roduct lons (m/z
confirmation. For Goserelin, a major product ion

at m/z 607.6 has been observed.[8]

Collision Energy Optimized to achieve appropriate fragmentation.

The workflow for the analytical characterization of Goserelin EP Impurity E is depicted in the
following diagram.

Figure 2. Analytical workflow for Goserelin EP Impurity E.

Goserelin Drug Substance/Product

Sample Preparation
(Dissolution in appropriate solvent)

Separation and Quantification Identification and Structural Elucidation

HPLC Analysis

Data Analysis and Comparison
with Reference Standard

Identification and Quantification
of Goserelin EP Impurity E
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Figure 2. Analytical workflow for Goserelin EP Impurity E.

Spectroscopic Data

Detailed NMR and IR spectra for Goserelin EP Impurity E are not readily available in the
public domain. Characterization would typically involve:

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR would be used to
confirm the peptide sequence and the presence of the hydrazide moiety.

« Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the amide
bonds, hydroxyl groups, and other functional groups present in the molecule.

e Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the exact
molecular weight, and tandem MS (MS/MS) would provide fragmentation data to verify the
amino acid sequence.

Conclusion

Goserelin EP Impurity E is a critical quality attribute in the production of Goserelin. A thorough
understanding of its physicochemical properties, a well-defined synthetic route for its
preparation as a reference standard, and robust analytical methods for its detection and
guantification are essential for ensuring the quality, safety, and efficacy of the final drug
product. While some specific experimental data remains proprietary, this guide provides a
comprehensive overview based on available scientific literature and patents to aid researchers
and drug development professionals in their work with Goserelin and its related impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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